molecular formula C11H16N2O B14212806 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one CAS No. 825648-59-7

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one

Katalognummer: B14212806
CAS-Nummer: 825648-59-7
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: QVDKMWDYYCXOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is a compound that features a pyrrolidine ring and a pyridine ring connected through an ethanone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridine-4-carbaldehyde derivative, which undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and pyridine-3-carboxamide are structurally related.

Uniqueness

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is unique due to its combination of pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

825648-59-7

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

1-(4-pyrrolidin-1-yl-4H-pyridin-1-yl)ethanone

InChI

InChI=1S/C11H16N2O/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI-Schlüssel

QVDKMWDYYCXOGU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=CC(C=C1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.